2-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]sulfanyl}-3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]quinazolin-4(3H)-one
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Overview
Description
2-{[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinazolinone core structure substituted with pyrazole moieties, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds .
Industrial Production Methods
Industrial production of this compound may utilize green chemistry principles, such as metal-free and solvent-free reactions, to enhance the efficiency and sustainability of the synthesis process . Multicomponent reactions (MCR) and one-pot processes are also employed to streamline the synthesis and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
2-{[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . Additionally, it can interact with cellular receptors to influence signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and quinazolinone derivatives, such as:
3,5-Dimethylpyrazole: Known for its use as a ligand in coordination chemistry.
Pyrazoline derivatives: These compounds exhibit various biological activities and are used in medicinal chemistry.
Uniqueness
What sets 2-{[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE apart is its unique combination of pyrazole and quinazolinone moieties, which confer distinct biological activities and synthetic versatility . This structural uniqueness allows for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C19H18Cl2N6OS |
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Molecular Weight |
449.4 g/mol |
IUPAC Name |
2-[(4-chloro-3,5-dimethylpyrazol-1-yl)methylsulfanyl]-3-[2-(4-chloropyrazol-1-yl)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C19H18Cl2N6OS/c1-12-17(21)13(2)27(24-12)11-29-19-23-16-6-4-3-5-15(16)18(28)26(19)8-7-25-10-14(20)9-22-25/h3-6,9-10H,7-8,11H2,1-2H3 |
InChI Key |
UBLWCUMLIVQPNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CSC2=NC3=CC=CC=C3C(=O)N2CCN4C=C(C=N4)Cl)C)Cl |
Origin of Product |
United States |
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